

Technical Comparison Guide: Mass Spectrometric Profiling of 5-Iodoisoxazoles

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Compound of Interest

Compound Name: *5-Iodo-1,2-oxazole-3-carboxylic acid*

CAS No.: *1935586-77-8*

Cat. No.: *B2431002*

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Executive Summary: The Analytical Signature of 5-Iodoisoxazoles

Audience: Medicinal Chemists, Analytical Scientists, and DMPK Researchers.^[1]

5-Iodoisoxazoles serve as critical high-value scaffolds in drug discovery, primarily as electrophilic partners in Suzuki-Miyaura and Sonogashira cross-couplings.^[1] Their "performance" in this context is defined by their reactivity and detectability. This guide compares the mass spectrometric (MS) behavior of 5-iodoisoxazoles against their chlorinated and brominated analogs, providing a definitive framework for structural validation.

Key Finding: Unlike chloro- or bromo- analogs, 5-iodoisoxazoles exhibit a unique "silent" isotopic signature but a highly diagnostic fragmentation pathway driven by the weakness of the C–I bond (53 kcal/mol), making the loss of the iodine radical (I•) the primary spectral event.

Comparative Analysis: 5-Iodo vs. Halogenated Alternatives

This section evaluates the MS "performance" (spectral distinctiveness and stability) of 5-iodoisoxazoles relative to 5-bromo and 5-chloro alternatives.

Table 1: Halogenated Isoxazole MS Performance Matrix[1]

Feature	5-Iodoisoxazole	5-Bromoisoxazole	5-Chloroisoxazole	Analytical Implication
Isotopic Pattern	Monoisotopic (Single Peak)	1:1 Doublet ()	3:1 Doublet ()	Iodine lacks the "M+2" confirmation flag; requires precise mass or fragmentation analysis. ^[1]
C–X Bond Energy	~53 kcal/mol (Weakest)	~67 kcal/mol	~81 kcal/mol	High Fragmentation: 5-Iodo compounds often show weak Molecular Ions () in EI due to rapid iodine loss. ^[1]
Base Peak (EI)	Often or Ring Fragment	Often or	Often	5-Iodo identification relies on the absence of the parent mass in hard ionization.
Diagnostic Ion	126.9 ()	79/81 ()	35/37 ()	The ion is a distinct marker in positive mode if the collision energy is high enough.

Comparative Insight: The "Fragility" Factor

In drug development, the 5-iodo variant is the "high-performance" reactant but the "low-stability" analyte.

- Vs. 5-Bromo: The 5-bromo analog is more stable in the source. If your MS spectrum shows a dominant parent ion with a 1:1 split, it is Bromine. If the parent ion is weak and you see a massive loss of 127 Da, it is Iodine.
- Vs. Regioisomers (4-Iodoisoxazole): The 5-position in isoxazoles is electronically distinct. Upon N–O bond cleavage (the primary ring opening mechanism), 5-substituted isoxazoles typically generate acyl cations ().^[1] A 5-iodoisoxazole will theoretically yield an iodocarbonyl fragment (unstable) or lose iodine before ring opening, whereas 4-iodoisoxazoles may retain the iodine on the alkene fragment after ring cleavage.

Mechanistic Fragmentation Pathways^[2]^[3]

The fragmentation of 5-iodoisoxazoles under Electron Ionization (EI) or Collision-Induced Dissociation (CID) follows a deterministic logic governed by the N–O bond weakness and the C–I bond lability.

Primary Pathway: The "Iodine First" Cascade

- Ionization: Formation of the radical cation
- C–I Cleavage: Homolytic cleavage is faster than ring opening.
- Ring Disintegration: The resulting isoxazole cation (minus iodine) undergoes characteristic N–O cleavage, often losing HCN or CO.

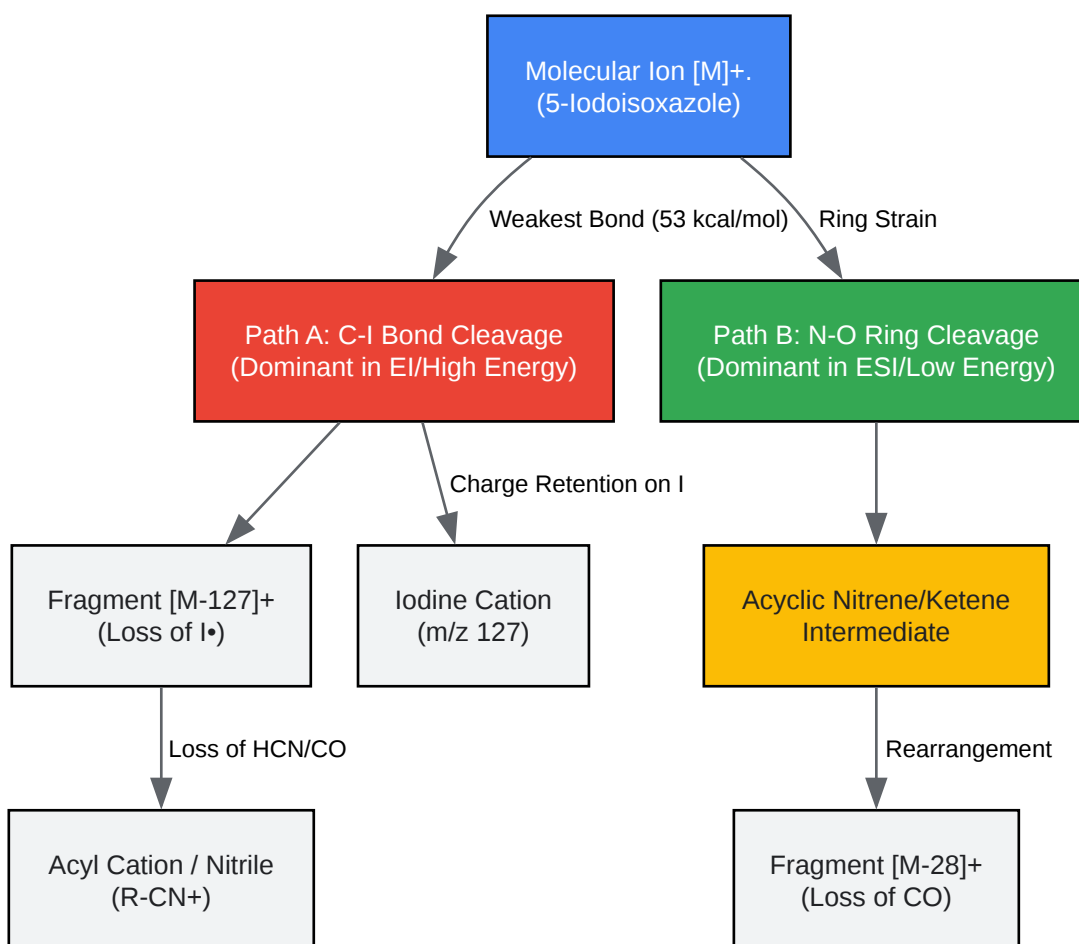
Secondary Pathway: Ring Cleavage (The "Shattering" Mechanism)

If the C–I bond survives initially (common in Soft Ionization like ESI), the isoxazole ring opens via N–O cleavage.

- Step 1: N–O bond breaks to form an acyclic nitrene/ketene intermediate.
- Step 2: Recyclization to an oxazole or elimination of small neutrals (CO, HCN).[1]

Visualization: Fragmentation Workflow

The following diagram maps the competing pathways. Note the critical decision point based on ionization energy.



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Figure 1: Competing fragmentation pathways for 5-iodoisoxazoles. Path A (Iodine loss) typically predominates in hard ionization sources.[1]

Self-Validating Experimental Protocol

To ensure data integrity, follow this protocol. It includes "Checkpoints" to validate that the system is performing correctly for halogenated species.

Phase 1: Sample Preparation & Ionization

- Solvent: Methanol (LC-MS) or Dichloromethane (GC-MS).[1] Avoid acetone (can form adducts).[1]
- Concentration: 10 µg/mL. High concentrations can lead to dimerization, complicating iodine loss analysis.[1]
- Ionization Source:
 - ESI (Electrospray):[1][2] Operate in Positive Mode.
 - EI (Electron Impact):[1] Standard 70 eV.[3][4]

Phase 2: Acquisition & Validation Steps[1]

Step 1: The "Parent Ion" Check

- Action: Scan full range (m/z 50–500).[1]
- Validation: Do you see the Molecular Ion ()?
 - If YES: Zoom in.[4] Is there an isotope peak at M+2?
 - If M+2 is ~33% of M: It's Chlorine (Wrong compound).
 - If M+2 is ~100% of M: It's Bromine (Wrong compound).
 - If M+2 is <1.1% (Carbon isotope only): It is likely Iodine.
 - If NO: Look for .[1] The C–I bond may have cleaved in the source (In-Source Fragmentation). Lower the cone voltage/fragmentor voltage.

Step 2: The "Iodine Fingerprint" Scan

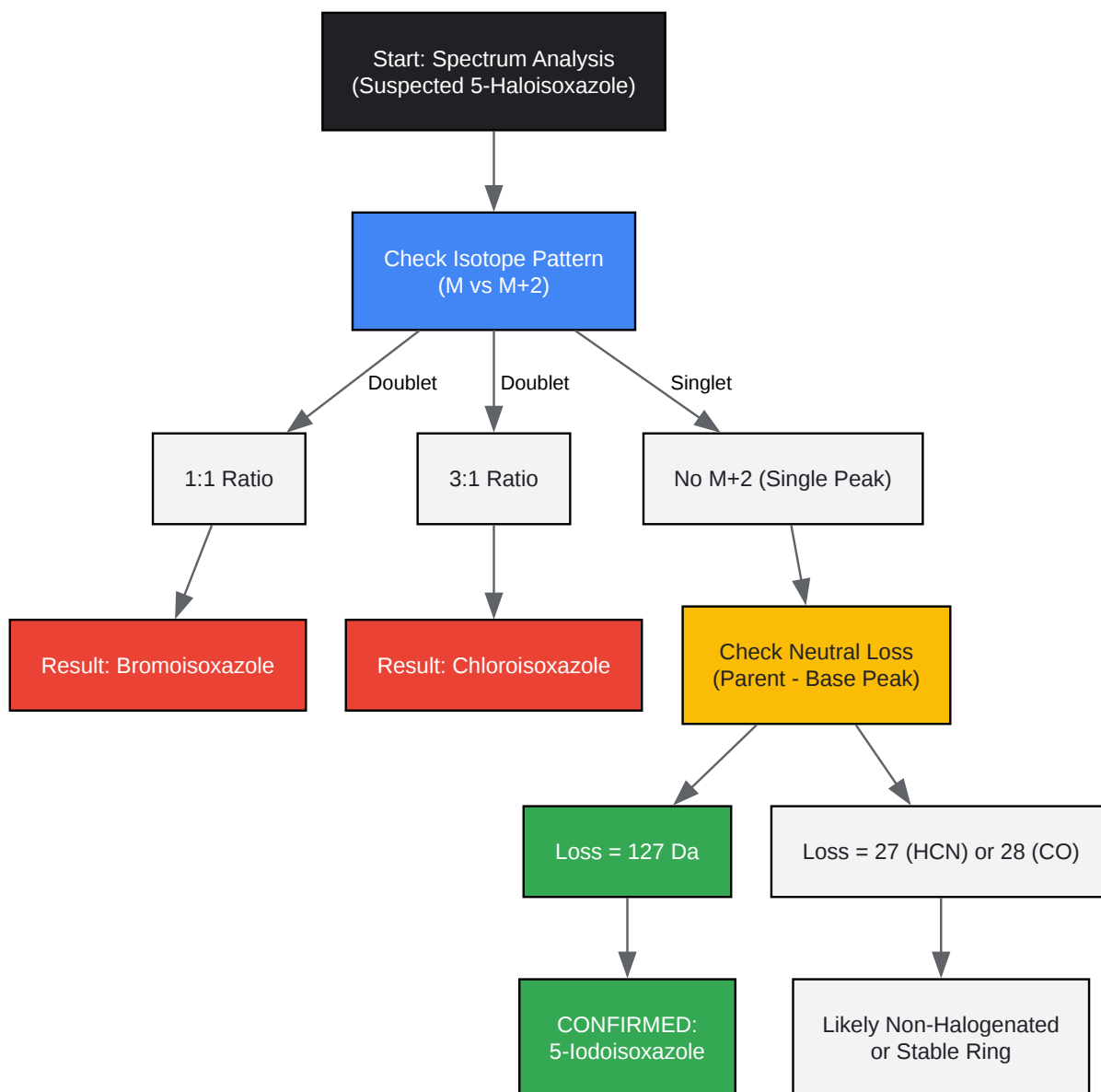
- Action: Perform a Product Ion Scan (MS2) of the parent.
- Validation: Look for m/z 126.9045.
 - The presence of the Iodine cation () is the definitive "YES/NO" confirmation for iodinated species in high-energy collision spectra.

Step 3: Neutral Loss Confirmation

- Action: Check for Neutral Loss of 127 Da.
- Logic: If the mass difference between Precursor and Base Peak is exactly 126.9 Da, the structure contains Iodine attached to a labile position (C5).

Diagnostic Decision Tree

Use this logic flow to interpret unknown spectra suspected of containing 5-iodoisoxazoles.



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Figure 2: Logical decision tree for distinguishing 5-iodoisoxazoles from analogs.

References

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